molecular formula C10H9FO2 B1600484 6-fluoro-3,4-dihydro-2H-[1]benzopyran-2-carbaldehyde CAS No. 409346-73-2

6-fluoro-3,4-dihydro-2H-[1]benzopyran-2-carbaldehyde

Cat. No. B1600484
M. Wt: 180.17 g/mol
InChI Key: OQJLGKBTBSSWAV-UHFFFAOYSA-N
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Description

6-fluoro-3,4-dihydro-2H-[1]benzopyran-2-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a derivative of benzopyran and has been synthesized using different methods.

Scientific Research Applications

Synthesis of Cardiovascular Agents

  • Application Summary: “6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid” is a key intermediate in the synthesis of the cardiovascular agent nebivolol . Nebivolol is a selective β1 adrenoceptor antagonist developed by Johnson & Johnson .
  • Methods of Application: The synthetic method involves using 2,4-dibromoalkylbutyrate as a raw material, and the products are obtained by a three-step reaction . This method avoids the need for hydrogenation reduction with an expensive Pd/C catalyst .
  • Results or Outcomes: The reaction process is simple, the conditions are mild, the raw materials are easily obtained, and the yield is high .

Synthesis of Epoxy Ethane Derivatives

  • Application Summary: “6-fluoro-3,4-dihydro-2H-1-benzopyran-2-epoxy ethane” and its stereomer can be synthesized from "6-fluoro-3,4-dihydro-2H-1-benzopyran-2-formaldehyde" .
  • Methods of Application: The synthesis process prepares a sulfur ylide of high activity with alkyl sulfonium salt, and makes it react with “6-fluoro-3,4-dihydro-2H-1-benzopyran-2-formaldehyde” in mild conditions to produce “6-fluoro-3,4-dihydro-2H-1-benzopyran-2-epoxy ethane” and its stereomer .
  • Results or Outcomes: The reaction yield is over 99%, and there is no change in the stereo form of the reaction substrate . The prepared “6-fluoro-3,4-dihydro-2H-1-benzopyran-2-epoxy ethane” has optical activity .

Sure, here are some more applications of “6-fluoro-3,4-dihydro-2H-1benzopyran-2-carbaldehyde”:

Synthesis of Smo Inhibitors

  • Application Summary: “6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran” is used in the preparation and application of Smo inhibitors based on nebivolol for preparing Smo inhibitor drugs or antitumor drugs .
  • Methods of Application: The synthesis process involves the reaction of “6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran” with other reagents to produce Smo inhibitors .
  • Results or Outcomes: The synthesized Smo inhibitors can be used in the treatment of various types of cancer .

Treatment of High Blood Pressure

  • Application Summary: Nebivolol, a selective beta-1 receptor blocker synthesized from “6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran”, is used in the treatment of high blood pressure .
  • Methods of Application: Nebivolol is administered orally to patients suffering from high blood pressure .
  • Results or Outcomes: Nebivolol has been shown to be effective in the prevention and treatment of heart disease, including angina, myocardial infarction, and sudden cardiac arrest .

Sure, here are some more applications of “6-fluoro-3,4-dihydro-2H-1benzopyran-2-carbaldehyde”:

Synthesis of Alkyl Esters

  • Application Summary: “6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid” and its alkyl ester are synthesized from 2,4-dibromoalkylbutyrate .
  • Methods of Application: The synthetic method involves using 2,4-dibromoalkylbutyrate as a raw material, and the products are obtained by a three-step reaction . This method avoids the need for hydrogenation reduction with an expensive Pd/C catalyst .
  • Results or Outcomes: The reaction process is simple, the conditions are mild, the raw materials are easily obtained, and the yield is high .

Synthesis of 6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran

  • Application Summary: “6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran” is synthesized from "6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carbaldehyde" .
  • Methods of Application: The synthesis process involves the reaction of “6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carbaldehyde” with other reagents to produce "6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran" .
  • Results or Outcomes: The synthesized “6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran” can be used in the treatment of high blood pressure .

properties

IUPAC Name

6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c11-8-2-4-10-7(5-8)1-3-9(6-12)13-10/h2,4-6,9H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQJLGKBTBSSWAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60470705
Record name 6-fluoro-3,4-dihydro-2H-[1]benzopyran-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-3,4-dihydro-2H-[1]benzopyran-2-carbaldehyde

CAS RN

409346-73-2
Record name 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=409346-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-fluoro-3,4-dihydro-2H-[1]benzopyran-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-fluoro-3,4-dihydro-2H-[1]benzopyran-2-carbaldehyde
Reactant of Route 2
6-fluoro-3,4-dihydro-2H-[1]benzopyran-2-carbaldehyde
Reactant of Route 3
6-fluoro-3,4-dihydro-2H-[1]benzopyran-2-carbaldehyde
Reactant of Route 4
6-fluoro-3,4-dihydro-2H-[1]benzopyran-2-carbaldehyde
Reactant of Route 5
6-fluoro-3,4-dihydro-2H-[1]benzopyran-2-carbaldehyde
Reactant of Route 6
6-fluoro-3,4-dihydro-2H-[1]benzopyran-2-carbaldehyde

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